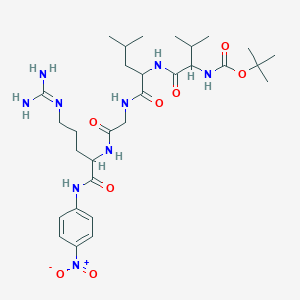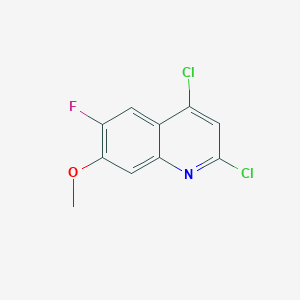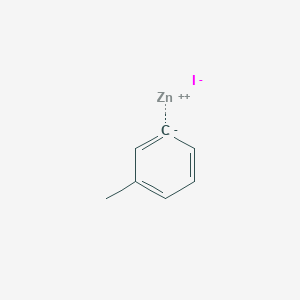
zinc;methylbenzene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;methylbenzene;iodide typically involves the reaction of zinc iodide with methylbenzene under specific conditions. One common method is to dissolve zinc iodide in methylbenzene and allow the mixture to react at elevated temperatures. The reaction can be represented as:
ZnI2+C6H5CH3→Zn(C6H5CH3)I2
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Zinc;methylbenzene;iodide can undergo oxidation reactions, where the methyl group in methylbenzene is oxidized to form benzoic acid.
Reduction: The compound can also participate in reduction reactions, where the iodide ions can be reduced to iodine.
Substitution: Substitution reactions can occur, where the iodide ions are replaced by other halides or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing Agents: Zinc in dilute mineral acid or sodium sulfide in ammonium hydroxide solution.
Substitution Reagents: Halides such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid
Reduction: Iodine
Substitution: Various halogenated methylbenzenes
Scientific Research Applications
Chemistry
Zinc;methylbenzene;iodide is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents and other organometallic compounds. It is also employed in catalysis for various chemical reactions.
Biology and Medicine
In biological research, zinc complexes are studied for their potential therapeutic applications, including anticancer and antimicrobial properties. This compound may be explored for similar applications due to its unique coordination chemistry.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of zinc;methylbenzene;iodide involves the coordination of zinc ions with the methylbenzene and iodide ions. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- Zinc chloride (ZnCl₂)
- Zinc bromide (ZnBr₂)
- Methylbenzene (C₆H₅CH₃)
- Iodobenzene (C₆H₅I)
Uniqueness
Zinc;methylbenzene;iodide is unique due to its specific coordination structure, which imparts distinct chemical properties compared to other zinc halides or methylbenzene derivatives
Properties
Molecular Formula |
C7H7IZn |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
zinc;methylbenzene;iodide |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GFDZNGFKUKUHTR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
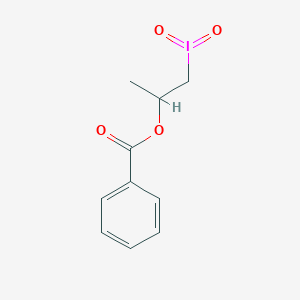
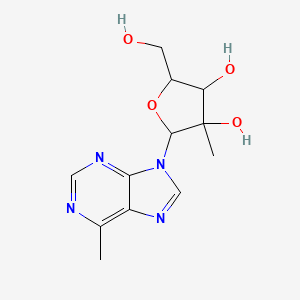
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
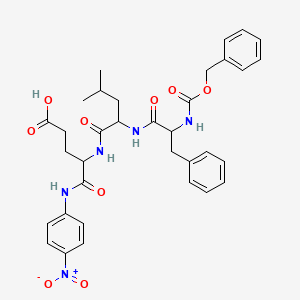
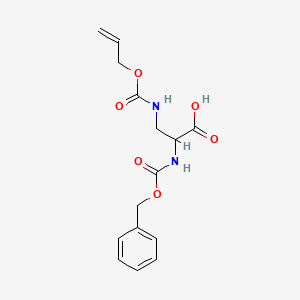
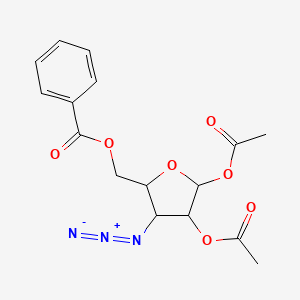
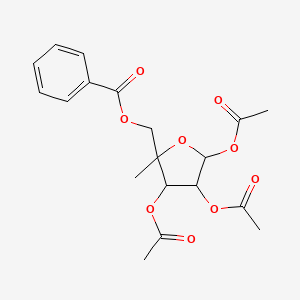
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
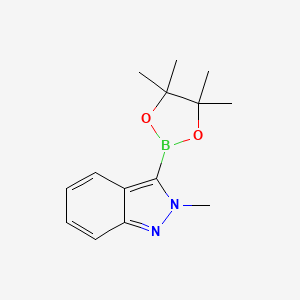
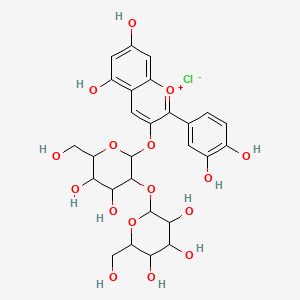
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
